molecular formula C8H6F2N2O B13920581 7-(Difluoromethoxy)imidazo[1,2-a]pyridine

7-(Difluoromethoxy)imidazo[1,2-a]pyridine

Cat. No.: B13920581
M. Wt: 184.14 g/mol
InChI Key: CVWLYMFJRZWZSK-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a difluoromethoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2-amino-4-fluoropyridine and acetylene in the presence of a copper complex and a peroxide, yielding the desired compound with a high yield .

Industrial Production Methods: Industrial production of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups at the 7th position .

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as MARK4, leading to anti-cancer effects . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 7-Methylimidazo[1,2-a]pyridine
  • 2-(2-Naphthyl)imidazo[1,2-a]pyridine

Comparison: Compared to these similar compounds, 7-(Difluoromethoxy)imidazo[1,2-a]pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

7-(difluoromethoxy)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-3-12-4-2-11-7(12)5-6/h1-5,8H

InChI Key

CVWLYMFJRZWZSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C=C1OC(F)F

Origin of Product

United States

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